CP-775146

描述

. 该化合物因其潜在的治疗应用,特别是在脂质代谢和基因表达的调节方面的应用而得到广泛研究。

准备方法

CP 775146 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:

哌啶中间体的形成: 这涉及在碱性条件下将 4-异丙基苄基氯与哌啶反应,形成相应的哌啶衍生物。

酰化: 然后用 2-(4-异丙基苯基)乙酰氯酰化哌啶中间体,形成酰化的哌啶衍生物。

化学反应分析

CP 775146 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。

还原: 可以进行还原反应来修饰分子中存在的官能团。

取代: CP 775146 中的苯氧基和哌啶基可以与各种试剂发生取代反应。

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾、还原剂如氢化铝锂以及取代试剂如卤代烷烃。 从这些反应中形成的主要产物取决于所用条件和试剂 .

科学研究应用

Lipid Metabolism Regulation

Research indicates that CP-775146 effectively reduces plasma triglyceride levels and improves lipid profiles in diet-induced obese mice. A study demonstrated that administration of this compound at a dosage of 0.1 mg/kg resulted in:

- Decrease in Serum Lipids :

Hepatic Protection

This compound has shown protective effects against obesity-induced liver damage. In experimental models, it alleviated pathological changes in the liver associated with high-fat diets. Key findings include:

- Reduction in Liver Enzymes :

- Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels were significantly lowered.

- Histological Improvements :

Gene Expression Modulation

The compound enhances the expression of several genes involved in lipid metabolism:

- Fatty Acid Oxidation Genes :

- Acyl-CoA Dehydrogenase

- Acyl-CoA Oxidase

- Carnitine Palmitoyltransferase-1

- Enoyl-CoA Hydratase/3-Hydroxyacyl CoA Dehydrogenase

These genes are crucial for the β-oxidation pathway, facilitating the breakdown of fatty acids for energy .

Data Table: Effects of this compound on Lipid Profiles

| Parameter | Control (High-Fat Diet) | This compound (0.1 mg/kg) | Change (%) |

|---|---|---|---|

| Triglycerides (mg/dL) | 150 | 40 | -73 |

| LDL Cholesterol (mg/dL) | 100 | 40 | -60 |

| ALT (U/L) | 80 | 30 | -62.5 |

| AST (U/L) | 70 | 25 | -64.3 |

Case Study 1: Obesity-Induced Liver Damage

In a controlled study involving C57BL/6 mice subjected to a high-fat diet for twelve weeks, this compound was administered via intraperitoneal injection for three days. The results demonstrated significant improvements in liver function and lipid metabolism, confirming the compound's efficacy in alleviating obesity-related hepatic issues .

Case Study 2: Gene Expression Analysis

Another study focused on the modulation of gene expression by this compound highlighted its role in activating thermogenic pathways within white adipose tissue. The upregulation of genes such as uncoupling protein 1 and cell death-inducing DFFA-like effector a was observed, indicating potential for transforming white adipocytes into beige-like adipocytes, thus enhancing energy expenditure .

作用机制

CP 775146 通过与 PPARα 结合并激活 PPARα 来发挥其作用,PPARα 是一种核受体,调节参与脂质代谢和能量稳态的基因的表达这种结合导致参与脂肪酸氧化、脂质转运和葡萄糖代谢的靶基因的转录激活 .

相似化合物的比较

与其他类似化合物相比,CP 775146 在 PPARα 的选择性和效力方面具有独特优势。一些类似的化合物包括:

WY-14643: 另一种 PPARα 激动剂,对脂质代谢具有类似的效果,但化学结构和效力不同。

GW7647: 一种有效的 PPARα 激动剂,具有不同的化学结构和略微不同的药理特性。

CP 775146 因其对 PPARα 的高亲和力和在体内强大的降脂活性而脱颖而出,使其成为研究和潜在治疗应用的宝贵工具。

生物活性

CP-775146 is a selective and high-affinity agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in lipid metabolism and energy homeostasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and potential therapeutic applications.

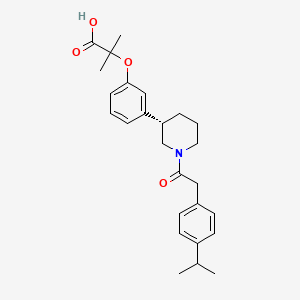

- Chemical Name : 2-Methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid

- Molecular Formula : C26H33NO4

- Molecular Weight : 423.54 g/mol

- CAS Number : 702680-17-9

This compound exerts its biological effects primarily through activation of PPARα, which regulates genes involved in fatty acid oxidation, lipogenesis, and overall lipid homeostasis. Upon binding to PPARα, this compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of target genes responsible for lipid metabolism.

Key Mechanisms:

- Fatty Acid Oxidation : Activation of PPARα by this compound enhances the expression of genes such as Acadl, Acox1, and Cpt1β, which are crucial for fatty acid oxidation in the liver and adipose tissue .

- Lipid Metabolism Regulation : this compound has been shown to decrease plasma triglyceride levels significantly (up to 73%) in murine models when administered at appropriate doses .

Study Overview

A study evaluated the effects of this compound on diet-induced obesity in C57BL/6 mice. Mice were subjected to a high-fat diet for 12 weeks before receiving this compound via intraperitoneal injection for three days.

Findings:

- Liver Lipid Metabolism :

- Effects on Body Composition :

- Liver Function :

Data Summary

| Parameter | Control Group (HFD) | This compound Group (HFD) | Change (%) |

|---|---|---|---|

| Plasma Triglycerides (mg/dL) | 150 ± 20 | 40 ± 10 | -73 |

| Liver Weight (g) | 5.0 ± 0.5 | 6.5 ± 0.5 | +30 |

| Expression of Cpt1β (fold change) | 1.0 | 3.5 | +250 |

| Expression of Ucp1 (fold change) | 1.0 | 4.0 | +300 |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound in metabolic disorders:

- Obesity Management : Research indicates that this compound can mitigate obesity-related metabolic dysregulation by enhancing lipid metabolism and reducing fat accumulation .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : The compound's ability to improve liver function suggests its potential use in treating NAFLD by targeting PPARα signaling pathways .

- Cardiovascular Health : By lowering triglyceride levels, this compound may contribute to reducing cardiovascular risks associated with dyslipidemia .

属性

IUPAC Name |

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISHBINQIFNIPV-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044033 | |

| Record name | CP-775146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702680-17-9 | |

| Record name | 702680-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。